molecular formula C9H11IN2O B1397895 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone CAS No. 1227611-94-0

4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone

Cat. No. B1397895
CAS RN: 1227611-94-0
M. Wt: 290.1 g/mol
InChI Key: FJDBEHZCSTWVAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanone is a chemical compound with the CAS Number: 1227611-94-0. Its molecular weight is 290.1 and its IUPAC name is 4-(4-iodo-1H-pyrazol-1-yl)cyclohexan-1-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11IN2O/c10-7-5-11-12(6-7)8-1-3-9(13)4-2-8/h5-6,8H,1-4H2 .

Scientific Research Applications

4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanone: Scientific Research Applications:

Antimicrobial Studies

Pyrazole derivatives have been recognized for their antimicrobial properties. They can be used in the development of new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens .

Anti-inflammatory and Analgesic Applications

These compounds have also shown potential as anti-inflammatory and analgesic agents, which could lead to new treatments for conditions causing inflammation and pain .

Anticonvulsant and Antidepressant Effects

Research indicates that pyrazole derivatives can be effective in treating convulsions and depression, suggesting applications in neurological and psychological disorders .

Antitumor and Anticancer Properties

Pyrazole derivatives have been evaluated for their antitumor potential against various cell lines, indicating their use in cancer research and therapy .

Antiviral Activities

These compounds may also play a role in the development of antiviral drugs, potentially offering new ways to combat viral infections .

Anthelmintic Uses

Their anthelmintic properties suggest applications in treating parasitic worm infestations .

Antioxidant Properties

The antioxidant capabilities of pyrazole derivatives point to their use in research focused on combating oxidative stress-related diseases .

Herbicidal Activities

Lastly, these compounds have been noted for their herbicidal properties, which could be useful in agricultural research to develop new weed control methods .

Synthesis and antimicrobial studies of azomethine and N-arylamine… Synthesis and therapeutic potential of imidazole containing compounds… Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications

Safety and Hazards

This compound is classified as dangerous with hazard statements H301-H311-H331. It’s toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(4-iodopyrazol-1-yl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O/c10-7-5-11-12(6-7)8-1-3-9(13)4-2-8/h5-6,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDBEHZCSTWVAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1N2C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone

Synthesis routes and methods I

Procedure details

A mixture of 1-(1,4-dioxa-spiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole (338 mg, 1.00 mmol), pyridinium p-toluenesulfonate (518 mg, 2.00 mmol), acetone (15 mL) and H2O (15 mL) was heated at 60° C. for 2 d. The mixture was extracted with EtOAc (3×30 mL). The combined extracts were washed with water (3×30 mL), brine (30 mL), dried over MgSO4, and concentrated in vacuo leaving 273 mg (89%) of the title compound as a white solid. 1H NMR (400 MHz, CDCl3): δ 2.23-2.63 (m, 8 H), 4.57-4.64 (m, 1 H), 7.51 (s, 1 H), 7.54 (s, 1 H). MS (ESI): 291.09 [M+H]+; HPLC tR=2.80 min.
Quantity
338 mg
Type
reactant
Reaction Step One
Quantity
518 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
89%

Synthesis routes and methods II

Procedure details

A mixture of 1-(1,4-dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole (Compound 137F, 3.0 g, 8.9 mmol), pyridinium p-toluenesulfonate (4.5 g, 17.9 mmol), acetone (100 mL) and H2O (100 mL) was heated at 60° C. overnight. Work-up: Solvent was evaporated and the residue was extracted with EtOAc (3×60 mL). The combined extracts were washed with water (3×50 mL), brine (50 mL), dried over Na2SO4, filtered, and concentrated in vacuo to give the title compound as white solid. It was used in the next step without further purification. 1H NMR (400 MHz, CDCl3): δ=2.23-2.63 (m, 8 H), 4.57-4.64 (m, 1 H), 7.51 (s, 1 H), 7.54 (s, 1 H). MS (ES+): m/z=291.09 (100). HPLC: tR=2.79 min (polar—5 min, ZQ3).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 1-(1,4-Dioxa-spiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole (2.81 g; 8.41 mmol; 1.00 eq.) and pyridinium para-toluenesulfonate (4.23 g; 16.8 mmol; 2.0 eq.) in acetone (40 mL) and water (40 mL) was heated at reflux O/N. It was then allowed to cool to RT and diluted with EtOAc. Aqueous phase was extracted with EtOAc (twice) and combined organic phases were washed with water and brine, dried over sodium sulftate, filtered and concentrated to give the title compound as a white powder (2.34 g, 96%). HPLC (Condition A): Rt 2.83 min (purity 99.2%). MS (ESI+): 291.1.
Quantity
2.81 g
Type
reactant
Reaction Step One
Quantity
4.23 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone
Reactant of Route 2
Reactant of Route 2
4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone
Reactant of Route 3
4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone
Reactant of Route 4
Reactant of Route 4
4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone
Reactant of Route 5
4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone
Reactant of Route 6
4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.